

Technical Analysis: IR Spectroscopy of 4-Chloropyrimidine-2-carbaldehyde

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Compound of Interest

Compound Name:	4-Chloropyrimidine-2-carbaldehyde
CAS No.:	944902-13-0
Cat. No.:	B3030705

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Introduction & Structural Context

4-Chloropyrimidine-2-carbaldehyde (CAS: 944901-22-8) is a critical heterocyclic building block used in the synthesis of antiviral agents and kinase inhibitors.[1] Its reactivity profile is defined by two electrophilic centers: the aldehyde carbonyl at position C2 and the chloro-substituent at position C4.[1]

IR spectroscopy is the primary method for rapid structural validation of this compound, specifically for:

- **Confirming the Aldehyde:** Differentiating the target from alcohol precursors or carboxylic acid oxidation byproducts.
- **Validating the Core:** Ensuring the pyrimidine ring integrity.
- **Detecting Degradation:** Monitoring the "Aldehyde-to-Acid" oxidation pathway, a common stability issue.[1]

Molecular Vibrational Profile

The molecule exhibits a unique vibrational signature due to the electron-deficient pyrimidine ring.^[1] Unlike benzaldehyde, where the aromatic ring donates electron density to the carbonyl (lowering

), the pyrimidine ring (with two nitrogen atoms) and the chlorine substituent exert a strong inductive withdrawing effect (-I). This results in a stiffer carbonyl bond and a shift to higher wavenumbers compared to standard aromatic aldehydes.^[1]

Experimental Protocol

Sample Preparation

The physical state of **4-Chloropyrimidine-2-carbaldehyde** is typically a low-melting solid or semi-solid.^[1] Proper handling is vital to prevent moisture absorption (gem-diol formation) or oxidation.^[1]

- Preferred Method: Attenuated Total Reflectance (ATR)
 - Crystal: Diamond or ZnSe (Zinc Selenide).
 - Rationale: ATR requires no sample dilution, minimizing exposure to atmospheric moisture and oxygen during preparation.^[1]
 - Procedure: Place ~5 mg of sample on the crystal. Apply moderate pressure to ensure contact. Note: Excessive pressure may shift soft lattice modes but rarely affects functional group bands.
- Alternative Method: Transmission (KBr Pellet)
 - Matrix: Spectral grade KBr (dried at 110°C).
 - Ratio: 1:100 (Sample:KBr).
 - Critical Step: Grind quickly under an IR lamp to prevent water uptake. The "Christiansen Effect" (distorted band shapes) is common if particle size is not uniform.

Data Acquisition Parameters

- Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (High Resolution for fingerprinting).
- Scans: 32 (Routine) to 64 (High S/N).
- Range: 4000–600 cm^{-1} .

Spectral Interpretation & Assignment

A. The Diagnostic Region (4000 – 1500 cm^{-1})

1. The Aldehyde "Fermi Resonance" (3100 – 2700 cm^{-1})

This is the most reliable confirmation of the aldehyde functionality. The C-H stretch of the aldehyde interacts with the first overtone of the C-H bending vibration (

~1390 cm^{-1}), splitting the signal into a doublet.

- (Aldehyde): Two bands at ~2850 cm^{-1} and ~2750 cm^{-1} .[\[1\]](#)
- Interpretation: The lower frequency band (2750 cm^{-1}) is usually distinct and clear of the aliphatic C-H region. Absence of this doublet suggests oxidation to carboxylic acid.[\[1\]](#)

2. Aromatic C-H Stretch (3100 – 3000 cm^{-1})[\[2\]](#)

- (Pyrimidine): Weak to medium bands just above 3000 cm^{-1} .
- Specificity: Pyrimidines typically show fewer bands here than benzene derivatives due to having fewer protons (only H5 and H6 positions are unsubstituted in the parent ring, but here only H5 and H6 remain).[\[1\]](#)

3. The Carbonyl Stretch (1725 – 1700 cm^{-1})

- : Strong, sharp band expected at 1715 \pm 10 cm^{-1} .
- Mechanistic Insight: While conjugated aldehydes (like benzaldehyde) appear at ~1700 cm^{-1} , the electron-withdrawing nature of the 4-chloro and pyrimidine nitrogen atoms reduces the contribution of the single-bond resonance form (), maintaining double-bond character and keeping the frequency higher.[\[1\]](#)

B. The Fingerprint Region (1500 – 600 cm^{-1})

1. Pyrimidine Ring Modes (1600 – 1400 cm⁻¹)[1]

- and

: A pair of characteristic bands typically found at 1580–1560 cm⁻¹ and 1540–1520 cm⁻¹.^[1]
These represent the quadrant stretching of the heteroaromatic ring.^[1]

2. The Carbon-Chlorine Stretch (800 – 700 cm⁻¹)[1]

- : A distinct, medium-to-strong band in the 780 – 740 cm⁻¹ range.^[1]
- Reference: Research on chloropyrimidines places the C-Cl stretch specifically between 786–743 cm⁻¹, distinguishing it from fluoropyrimidines (which absorb higher).^[1]

Summary Table of Assignments

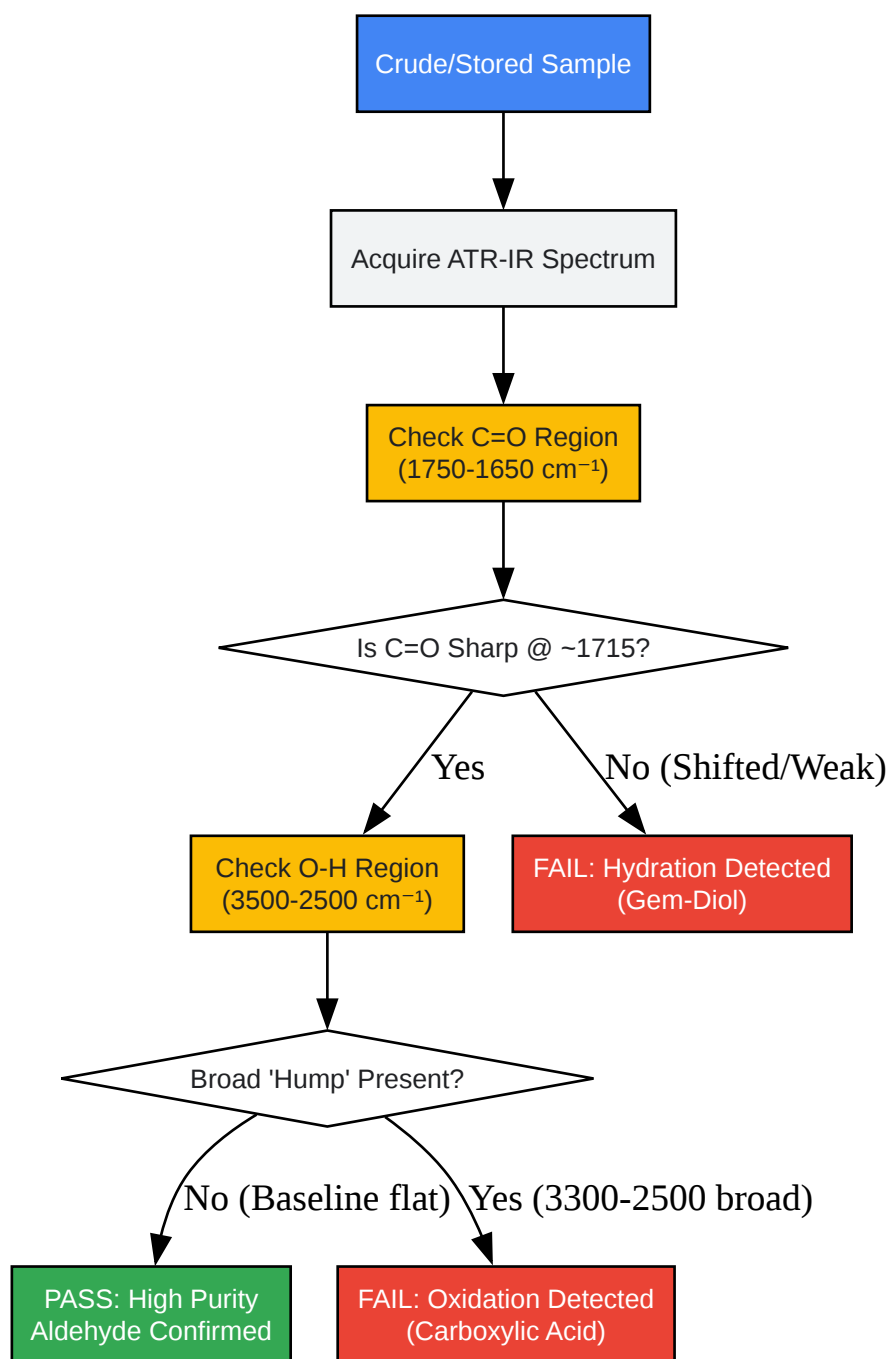
Functional Group	Mode ()	Frequency (cm ⁻¹)	Intensity	Diagnostic Note
Aldehyde C-H	Stretch (Fermi)	2860 / 2760	Medium	The "Doublet." ^[1] Lower band is critical for ID.
Aromatic C-H	Stretch	3100 – 3050	Weak	Indicates unsaturated ring system.
Carbonyl (C=O)	Stretch	1720 – 1710	Strong	Sharp. Broadening indicates degradation.
Pyrimidine Ring	Skeletal (C=N)	1580 – 1520	Strong	Characteristic "Heterocycle" pattern.
C-Cl	Stretch	780 – 740	Medium/Strong	Confirms 4-chloro substitution. ^[1]

Quality Control & Degradation Analysis

The primary instability of **4-Chloropyrimidine-2-carbaldehyde** is oxidation to 4-Chloropyrimidine-2-carboxylic acid.[\[1\]](#)

Degradation Workflow Diagram

The following diagram illustrates the logical flow for determining sample purity based on IR spectral features.



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Figure 1: Logic gate workflow for assessing the purity of **4-Chloropyrimidine-2-carbaldehyde** via IR.

Troubleshooting Table

Artifact / Impurity	Spectral Indicator	Root Cause	Corrective Action
Carboxylic Acid	Broad "O-H trough" (3300–2500 cm^{-1}); C=O shifts to ~1700 cm^{-1} . ^[1]	Air oxidation during storage.	Recrystallize or repurify via column chromatography.
Gem-Diol (Hydrate)	Broad O-H (~3400 cm^{-1}); Loss of Aldehyde C-H doublet. ^[1]	Moisture absorption.	Dry sample in vacuum desiccator over P_2O_5 .
Residual Solvent	Sharp bands (e.g., DCM @ 700 cm^{-1} , EtOAc @ 1740 cm^{-1}). ^[1]	Incomplete drying.	Extended high-vacuum drying. ^[1]

References

- Okano, T., et al. (1968).^[1] Infrared Absorption Spectra of Fluoro- and Chloropyrimidine Derivatives. *Yakugaku Zasshi*. (Establishes C-Cl stretch range at 786-743 cm^{-1}).^[1]
- NIST Chemistry WebBook. Infrared Spectrum of 2-Pyridinecarboxaldehyde. (Analogous heteroaromatic aldehyde data for C=O comparison).
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- PubChem. 2-Chloropyrimidine-4-carbaldehyde Compound Summary. (Structural isomer data for cross-reference). ^[3]

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Sources

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- [2. uanlch.vscht.cz \[uanlch.vscht.cz\]](#)
- [3. 2-Chloropyrimidine-4-carbaldehyde | C5H3ClN2O | CID 21667839 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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